molecular formula C21H32N6O5 B12378025 Me-Tet-PEG4-NH2

Me-Tet-PEG4-NH2

Cat. No.: B12378025
M. Wt: 448.5 g/mol
InChI Key: SXYPWIZPCBYJLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Me-Tet-PEG4-NH2 involves the incorporation of four PEG units into the molecule. The tetrazine group is introduced through a series of chemical reactions, typically involving the use of tetrazine derivatives and PEGylation reagents. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Me-Tet-PEG4-NH2 primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with compounds containing TCO groups. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The iEDDA reaction involving this compound typically requires the presence of TCO-containing compounds. The reaction is carried out under mild conditions, often at room temperature, and in the presence of organic solvents .

Major Products Formed

The major product formed from the iEDDA reaction between this compound and TCO-containing compounds is a stable covalent bond between the two molecules. This product is often used in the development of ADCs and other bioconjugates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Me-Tet-PEG4-NH2 involves its tetrazine group undergoing an iEDDA reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise attachment of drugs to antibodies or other molecules. The PEG chain enhances the solubility and stability of the resulting bioconjugates .

Comparison with Similar Compounds

Me-Tet-PEG4-NH2 is unique due to its combination of a tetrazine group, a PEG chain, and an amine group. Similar compounds include other ADC linkers such as:

These compounds share similar applications but differ in their functional groups, which provide distinct reactivity and conjugation options.

Properties

Molecular Formula

C21H32N6O5

Molecular Weight

448.5 g/mol

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C21H32N6O5/c1-17-24-26-21(27-25-17)19-4-2-18(3-5-19)16-23-20(28)6-8-29-10-12-31-14-15-32-13-11-30-9-7-22/h2-5H,6-16,22H2,1H3,(H,23,28)

InChI Key

SXYPWIZPCBYJLT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCN

Origin of Product

United States

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